![molecular formula C21H16N2O3 B5863916 2-(2-furyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5863916.png)
2-(2-furyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related furyl-quinoxaline derivatives involves multi-component reactions, utilizing starting materials like 8-hydroxyquinoline and Meldrum’s acid, under conditions that promote intramolecular cyclization to yield the target products. These methods emphasize atom economy and the use of readily available reactants, showcasing the efficiency and accessibility of synthesizing complex furyl-containing compounds (Lichitsky, Komogortsev, & Melekhina, 2022).
Molecular Structure Analysis
The molecular structure of furyl-quinoxaline compounds has been elucidated using various spectroscopic techniques, including NMR and IR spectroscopy, confirming the presence of the furyl and quinoxaline moieties. These structural analyses are crucial for understanding the compound's reactivity and properties (Zubkov et al., 2007).
Chemical Reactions and Properties
Furyl-quinoxaline derivatives exhibit a range of chemical behaviors, including electrophilic substitution reactions, highlighting the reactivity of the furan ring and the quinoline fragment under various conditions. These reactions are pivotal for functionalizing the compound and enhancing its utility in chemical synthesis (Aleksandrov et al., 2011).
properties
IUPAC Name |
2-(furan-2-yl)-N-(3-methoxyphenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-25-15-7-4-6-14(12-15)22-21(24)17-13-19(20-10-5-11-26-20)23-18-9-3-2-8-16(17)18/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUSLWSMPMGVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195089 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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